2-[3-(3-Methoxy-phenyl)-6-oxo-6H-pyridazin-1-yl]-N-(3-methoxy-propyl)-acetamide
CAS No.:
Cat. No.: VC14967073
Molecular Formula: C17H21N3O4
Molecular Weight: 331.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H21N3O4 |
|---|---|
| Molecular Weight | 331.4 g/mol |
| IUPAC Name | 2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(3-methoxypropyl)acetamide |
| Standard InChI | InChI=1S/C17H21N3O4/c1-23-10-4-9-18-16(21)12-20-17(22)8-7-15(19-20)13-5-3-6-14(11-13)24-2/h3,5-8,11H,4,9-10,12H2,1-2H3,(H,18,21) |
| Standard InChI Key | CEGIDTPCMNKJCC-UHFFFAOYSA-N |
| Canonical SMILES | COCCCNC(=O)CN1C(=O)C=CC(=N1)C2=CC(=CC=C2)OC |
Introduction
2-[3-(3-Methoxy-phenyl)-6-oxo-6H-pyridazin-1-yl]-N-(3-methoxy-propyl)-acetamide is a complex organic compound featuring a pyridazine ring, methoxy groups, and an acetamide moiety. This compound is of interest in medicinal chemistry due to its potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer properties. The molecular formula for this compound is not explicitly provided in the available literature, but it is known to have a molecular weight of approximately 302.33 g/mol.
Synthesis Methods
The synthesis of this compound typically involves multiple steps, requiring controlled conditions such as temperature, solvent choice, and catalysts to ensure high yield and purity. Common solvents used in such syntheses include dichloromethane. The specific synthesis route may vary depending on the availability of starting materials and the desired purity of the final product.
Biological Activity and Potential Applications
Research into the biological activity of 2-[3-(3-Methoxy-phenyl)-6-oxo-6H-pyridazin-1-yl]-N-(3-methoxy-propyl)-acetamide suggests potential therapeutic effects. Compounds with similar structures have been shown to exhibit anti-inflammatory, analgesic, and anticancer properties. The exact mechanism of action involves interactions with specific enzymes or receptors, influencing various biological pathways.
Table: Comparison of Biological Activities of Similar Compounds
| Compound Name | Structure | Notable Activities |
|---|---|---|
| 1,3,4-Thiadiazole Derivatives | Contains thiadiazole rings | Antimicrobial, anticancer |
| Pyridazinone Derivatives | Similar pyridazine core | Anti-inflammatory, cardiovascular effects |
| 4-Methoxyphenyl-Pyridazinone | Contains methoxy groups | Analgesic properties |
Research Findings and Future Directions
Detailed structure-activity relationship studies are crucial for understanding and optimizing the efficacy of 2-[3-(3-Methoxy-phenyl)-6-oxo-6H-pyridazin-1-yl]-N-(3-methoxy-propyl)-acetamide. These studies would provide insights into how modifications to the compound's structure could enhance its therapeutic potential. Further research is needed to elucidate the precise mechanisms of action and to explore its potential applications in medicine.
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